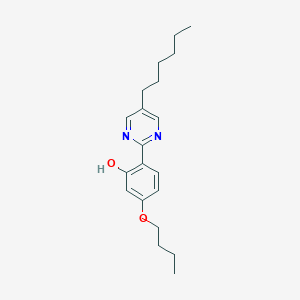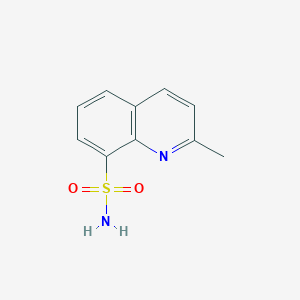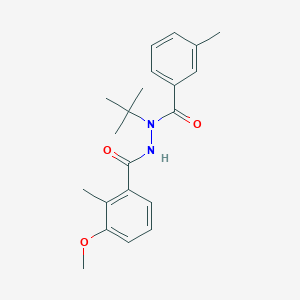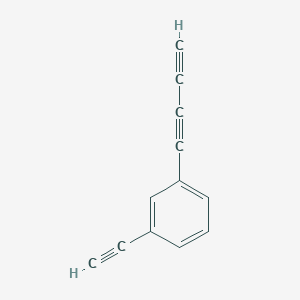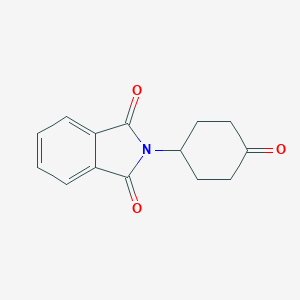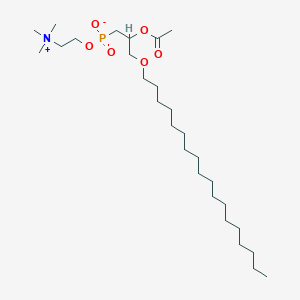
Acodpr-PC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acodpr-PC is a phosphatidylcholine (PC) derivative that has gained attention in scientific research for its potential applications in various fields. PC is a major component of cell membranes and is involved in several physiological functions, including cell signaling, membrane fluidity, and lipid metabolism. Acodpr-PC is a modified form of PC that has been synthesized through a specific method and has shown promising results in scientific research.
Aplicaciones Científicas De Investigación
Acodpr-Acodpr-PC has shown potential applications in various scientific research fields, including neuroscience, cancer research, and drug delivery systems. In neuroscience, Acodpr-Acodpr-PC has been shown to improve cognitive function and memory in animal models. In cancer research, Acodpr-Acodpr-PC has been investigated for its potential to inhibit tumor growth and induce apoptosis in cancer cells. In drug delivery systems, Acodpr-Acodpr-PC has been used as a carrier for targeted drug delivery to specific tissues and organs.
Mecanismo De Acción
The mechanism of action of Acodpr-Acodpr-PC is not fully understood, but it is believed to involve the modulation of cell signaling pathways and the regulation of membrane fluidity. Acodpr-Acodpr-PC has been shown to interact with specific receptors and enzymes in cells, leading to changes in cellular processes. The modification of the Acodpr-PC molecule in Acodpr-Acodpr-PC may also play a role in its mechanism of action.
Biochemical and Physiological Effects
Acodpr-Acodpr-PC has been shown to have several biochemical and physiological effects in scientific research. It has been shown to improve cognitive function and memory, inhibit tumor growth, and induce apoptosis in cancer cells. Acodpr-Acodpr-PC has also been shown to modulate lipid metabolism and improve insulin sensitivity in animal models. However, the exact mechanisms underlying these effects are not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Acodpr-Acodpr-PC has several advantages for lab experiments, including its potential applications in various scientific research fields and its ability to modulate cell signaling pathways and membrane fluidity. However, there are also limitations to its use, including the complexity of its synthesis method and the need for high-quality and pure product for reliable results.
Direcciones Futuras
There are several future directions for research on Acodpr-Acodpr-PC. One direction is to further investigate its potential applications in drug delivery systems, particularly for targeted drug delivery to specific tissues and organs. Another direction is to investigate its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research is needed to understand the exact mechanisms underlying the biochemical and physiological effects of Acodpr-Acodpr-PC.
Métodos De Síntesis
Acodpr-Acodpr-PC is synthesized through a specific method that involves the reaction of Acodpr-PC with a specific reagent. The synthesis process results in the modification of the Acodpr-PC molecule, leading to the formation of Acodpr-Acodpr-PC. The synthesis method is complex and requires specific conditions to achieve the desired product. The purity and quality of the product are crucial for its scientific research applications.
Propiedades
Número CAS |
144260-35-5 |
|---|---|
Nombre del producto |
Acodpr-PC |
Fórmula molecular |
C28H58NO6P |
Peso molecular |
535.7 g/mol |
Nombre IUPAC |
(2-acetyloxy-3-octadecoxypropyl)-[2-(trimethylazaniumyl)ethoxy]phosphinate |
InChI |
InChI=1S/C28H58NO6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-33-25-28(35-27(2)30)26-36(31,32)34-24-22-29(3,4)5/h28H,6-26H2,1-5H3 |
Clave InChI |
AJZRMPSMVSGLEG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOCC(CP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOCC(CP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C |
Sinónimos |
(2-acetoxy-3-octadecyloxy)propyl-1-phosphocholine (2-acetoxy-3-octadecyloxy)propyl-1-phosphonocholine AcODPr-PC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



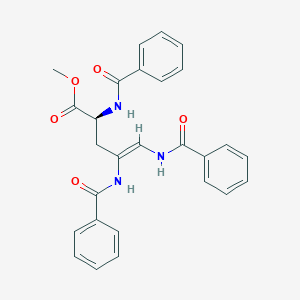
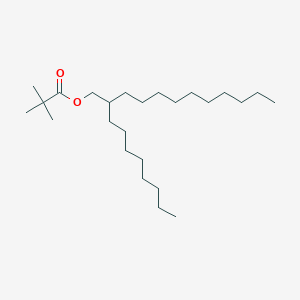
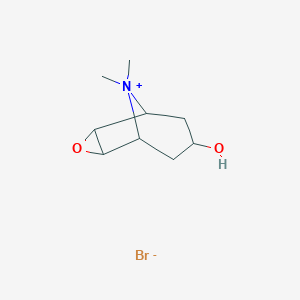
![1-[(1R,2S)-2-(Hydroxymethyl)cyclopropyl]ethanone](/img/structure/B117201.png)
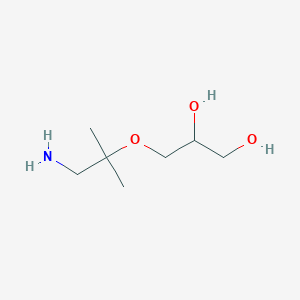
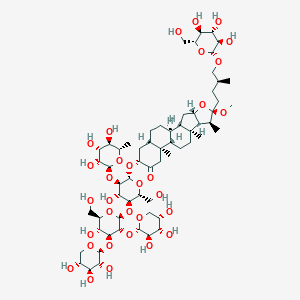
![38-Chloro-3,12,21,30-tetraphenoxy-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2(7),3,5,8,10(41),11(16),12,14,17,19,21,23,25,27,29(34),30,32,35(40)-nonadecaene](/img/structure/B117212.png)
